molecular formula C14H21NO2 B13562797 Tert-butyl 4-amino-3-phenylbutanoate

Tert-butyl 4-amino-3-phenylbutanoate

Cat. No.: B13562797
M. Wt: 235.32 g/mol
InChI Key: ORYOXUJANNXAQA-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-3-phenylbutanoate is a chemical compound with the molecular formula C14H21NO2. It is a derivative of phenylbutanoic acid and is characterized by the presence of a tert-butyl ester group and an amino group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-3-phenylbutanoate typically involves the esterification of 4-amino-3-phenylbutanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-3-phenylbutanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino derivatives.

Scientific Research Applications

Tert-butyl 4-amino-3-phenylbutanoate is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-3-phenylbutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active 4-amino-3-phenylbutanoic acid, which can interact with various enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Phenylbutanoic Acid: Lacks the tert-butyl ester group.

    Tert-butyl 4-amino-3-methylbutanoate: Similar structure but with a methyl group instead of a phenyl group.

    Tert-butyl 4-amino-3-phenylpropanoate: Similar structure but with a shorter carbon chain.

Uniqueness

Tert-butyl 4-amino-3-phenylbutanoate is unique due to the presence of both the tert-butyl ester and amino groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

tert-butyl 4-amino-3-phenylbutanoate

InChI

InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)9-12(10-15)11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3

InChI Key

ORYOXUJANNXAQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(CN)C1=CC=CC=C1

Origin of Product

United States

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